![molecular formula C12H14BrNO B3094009 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamide CAS No. 1252459-14-5](/img/structure/B3094009.png)
1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamide
Overview
Description
1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamide, also known as bromophenacyl, is a compound of interest due to its potential applications in the field of organic synthesis and its ability to act as an inhibitor of certain enzymes. Bromophenacyl has been studied extensively for its ability to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of acetylcholine, a neurotransmitter in the brain. In addition, bromophenacyl has been studied for its potential use as an insecticide, as well as for its ability to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the metabolism of fatty acids.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound might be involved in the transmetalation process, where formally nucleophilic organic groups are transferred from boron to palladium .
Pharmacokinetics
The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was reached 1.00 ± 0.45 h after oral administration .
Result of Action
The main metabolic pathways of the related compound bh appeared to be phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamidel in laboratory experiments include its ability to act as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE) and phospholipase A2 (PLA2). In addition, 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamidel is relatively easy to synthesize, and is available commercially at a reasonable cost. The main limitation of 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamidel is that it is a relatively new compound, and its effects on humans have not been extensively studied. As such, its use in laboratory experiments should be done with caution.
Future Directions
The potential applications of 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamidel are numerous, and there are many possible future directions for research. These include the development of new synthesis methods for 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamidel, further studies into its mechanism of action and biochemical and physiological effects, and exploration of its potential use as an insecticide. In addition, further studies into the potential therapeutic applications of 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamidel, such as its potential use in the treatment of neurological disorders, are warranted. Finally, further studies into the toxicology of 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamidel, such as its potential to cause adverse effects in humans
Scientific Research Applications
Bromophenacyl has been studied extensively for its potential applications in the field of organic synthesis, as well as for its ability to act as an inhibitor of certain enzymes. Studies have shown that 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamidel is an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of acetylcholine, a neurotransmitter in the brain. In addition, 1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamidel has been studied for its potential use as an insecticide, as well as for its ability to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the metabolism of fatty acids.
properties
IUPAC Name |
1-(3-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14(2)11(15)12(6-7-12)9-4-3-5-10(13)8-9/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELICWLNUFJXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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